molecular formula C19H34N2 B12582040 N~1~-(Heptan-2-yl)-N~2~-(4-phenylbutyl)ethane-1,2-diamine CAS No. 627522-03-6

N~1~-(Heptan-2-yl)-N~2~-(4-phenylbutyl)ethane-1,2-diamine

Katalognummer: B12582040
CAS-Nummer: 627522-03-6
Molekulargewicht: 290.5 g/mol
InChI-Schlüssel: NTZMRIIXCLNWQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-(Heptan-2-yl)-N~2~-(4-phenylbutyl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines Diamines are characterized by the presence of two amino groups attached to an alkane chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(Heptan-2-yl)-N~2~-(4-phenylbutyl)ethane-1,2-diamine typically involves the reaction of heptan-2-amine with 4-phenylbutylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{Heptan-2-amine} + \text{4-phenylbutylamine} \rightarrow \text{N~1~-(Heptan-2-yl)-N~2~-(4-phenylbutyl)ethane-1,2-diamine} ]

Industrial Production Methods

In an industrial setting, the production of N1-(Heptan-2-yl)-N~2~-(4-phenylbutyl)ethane-1,2-diamine may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~-(Heptan-2-yl)-N~2~-(4-phenylbutyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce simpler amines.

Wissenschaftliche Forschungsanwendungen

N~1~-(Heptan-2-yl)-N~2~-(4-phenylbutyl)ethane-1,2-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as acting as a ligand for specific receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N1-(Heptan-2-yl)-N~2~-(4-phenylbutyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N~1~-(Heptan-2-yl)-N~2~-(4-phenylbutyl)ethane-1,2-diamine: Similar compounds include other diamines with varying alkyl and aryl groups.

    This compound: Compounds with different chain lengths or substituents on the aromatic ring.

Uniqueness

This compound is unique due to its specific combination of alkyl and aryl groups, which may confer distinct chemical and biological properties compared to other diamines.

Eigenschaften

CAS-Nummer

627522-03-6

Molekularformel

C19H34N2

Molekulargewicht

290.5 g/mol

IUPAC-Name

N'-heptan-2-yl-N-(4-phenylbutyl)ethane-1,2-diamine

InChI

InChI=1S/C19H34N2/c1-3-4-6-11-18(2)21-17-16-20-15-10-9-14-19-12-7-5-8-13-19/h5,7-8,12-13,18,20-21H,3-4,6,9-11,14-17H2,1-2H3

InChI-Schlüssel

NTZMRIIXCLNWQI-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(C)NCCNCCCCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.